molecular formula C12H9N3O3S2 B5044753 N-[(4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

N-[(4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5044753
M. Wt: 307.4 g/mol
InChI Key: OVAXOKPOTLDQSA-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential antimicrobial and antioxidant properties .

Mechanism of Action

The compound has been identified as a potential multitarget antitubercular drug, with targets including the CTP synthetase PyrG and the pantothenate kinase PanK . These enzymes are involved in essential pathways for Mycobacterium tuberculosis growth .

Future Directions

The compound’s potential as a multitarget antitubercular drug suggests future research directions. Further studies could focus on its synthesis, characterization, and biological activity. Additionally, its mechanism of action could be further elucidated, potentially leading to the development of new antitubercular drugs .

Preparation Methods

The synthesis of N-[(4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves several steps. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitro group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiophene derivatives .

Scientific Research Applications

N-[(4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-[(4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific nitro and carbamothioyl substituents, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(4-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S2/c16-11(10-2-1-7-20-10)14-12(19)13-8-3-5-9(6-4-8)15(17)18/h1-7H,(H2,13,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAXOKPOTLDQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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